
3-(3-Bromo-phenoxy)-6-chloro-pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is an organic compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a bromophenoxy group at the 3-position and a chlorine atom at the 6-position of the pyridazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-phenol and 6-chloro-pyridazine.
Formation of 3-Bromo-phenoxy Intermediate: 3-Bromo-phenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion, which is then reacted with a halogenated pyridazine (e.g., 6-chloro-pyridazine) under nucleophilic substitution conditions to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 100-150°C) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-(3-Bromo-phenoxy)-6-chloro-pyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The phenoxy group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) and electrophiles (e.g., alkyl halides). Reactions are typically carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are used under controlled conditions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with reactions carried out in organic solvents (e.g., toluene) under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-(3-Bromo-phenoxy)-6-chloro-pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 3-(3-Bromo-phenoxy)-6-chloro-pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.
相似化合物的比较
Similar Compounds
3-(3-Bromo-phenoxy)-pyridazine: Lacks the chlorine atom at the 6-position, which may affect its chemical reactivity and biological activity.
3-(4-Bromo-phenoxy)-6-chloro-pyridazine: Has the bromine atom at the 4-position instead of the 3-position, which may lead to different chemical and biological properties.
3-(3-Bromo-phenoxy)-6-fluoro-pyridazine: Contains a fluorine atom instead of chlorine, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-(3-Bromo-phenoxy)-6-chloro-pyridazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
属性
分子式 |
C10H6BrClN2O |
|---|---|
分子量 |
285.52 g/mol |
IUPAC 名称 |
3-(3-bromophenoxy)-6-chloropyridazine |
InChI |
InChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H |
InChI 键 |
WNPSTVRRVNZUCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)OC2=NN=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







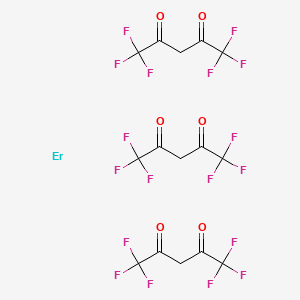
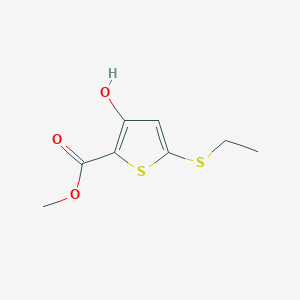
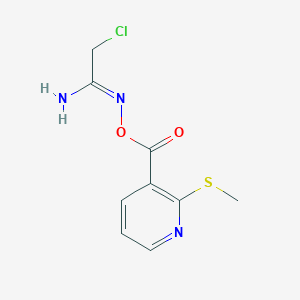
![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)
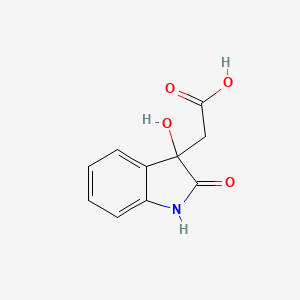

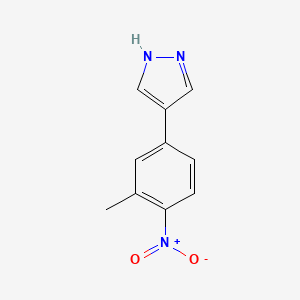
![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
